N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
Description
N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a chemical compound characterized by the presence of dichlorophenyl and ethoxymethylidene groups attached to an oxobutanamide backbone
Properties
CAS No. |
61669-22-5 |
|---|---|
Molecular Formula |
C13H13Cl2NO3 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C13H13Cl2NO3/c1-3-19-7-10(8(2)17)13(18)16-12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3,(H,16,18) |
InChI Key |
OWSZXRIDQXUGFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one of the chlorine atoms with another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-3-oxobutanamide
- N-(2,4-Dichlorophenyl)-2-methyl-3-oxobutanamide
Uniqueness
N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to the presence of the ethoxymethylidene group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
